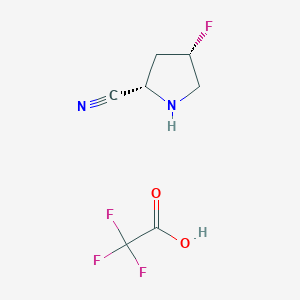![molecular formula C8H9NO2 B12951988 (S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B12951988.png)
(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol is a heterocyclic compound that features a fused pyran and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. For example, starting from a pyridine derivative, the compound can be synthesized through a series of steps involving nucleophilic addition, cyclization, and reduction reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis.
化学反应分析
Types of Reactions
(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while reduction can produce fully saturated pyran derivatives.
科学研究应用
(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of (S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a disease-related pathway from being activated.
相似化合物的比较
Similar Compounds
Dihydropyrano[2,3-c]pyrazoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol is unique due to its specific stereochemistry and the presence of both pyran and pyridine rings. This combination of features contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC 名称 |
(4S)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol |
InChI |
InChI=1S/C8H9NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-2,4,7,10H,3,5H2/t7-/m0/s1 |
InChI 键 |
ZVXJNBXHDDSCHZ-ZETCQYMHSA-N |
手性 SMILES |
C1COC2=C([C@H]1O)C=CC=N2 |
规范 SMILES |
C1COC2=C(C1O)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12951909.png)
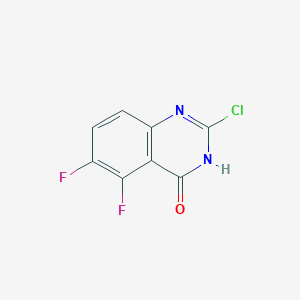
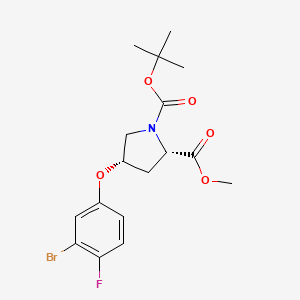
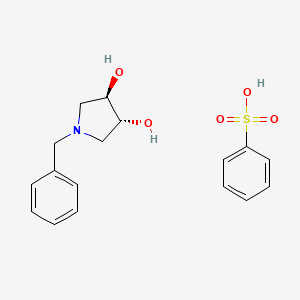

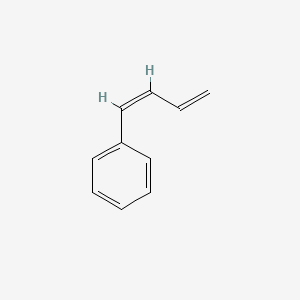
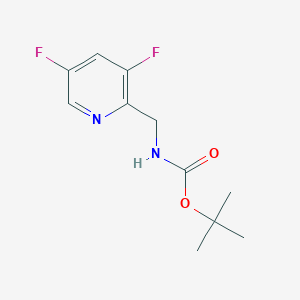
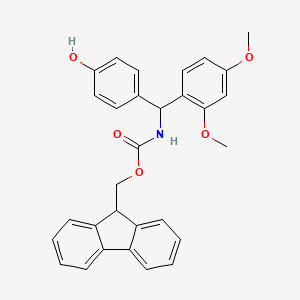
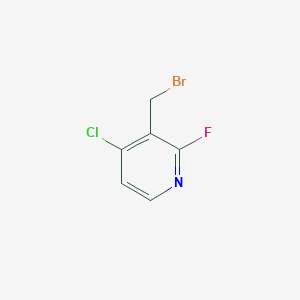
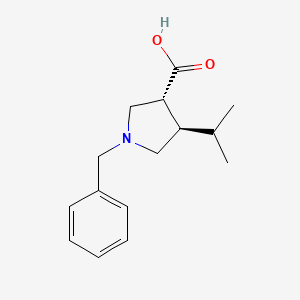
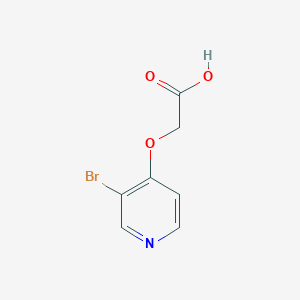
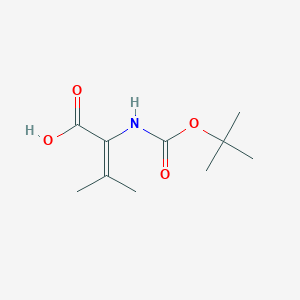
![7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12951979.png)
